

# Spectroscopic Characterization of 2,4,6-Decatriene: A Technical Guide

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## Compound of Interest

Compound Name: Decatriene

Cat. No.: B1670116

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## Introduction

2,4,6-**Decatriene** is a conjugated polyene with the molecular formula  $C_{10}H_{16}$  and a molecular weight of 136.23 g/mol <sup>[1][2]</sup> Its structure, characterized by alternating double and single carbon-carbon bonds, gives rise to distinct spectroscopic properties. This technical guide provides an in-depth overview of the expected spectroscopic data for 2,4,6-**decatriene**, along with detailed experimental protocols for its characterization using various analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the synthesis, identification, and analysis of organic compounds.

## Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic characterization of 2,4,6-**decatriene**. These values are predicted based on the analysis of similar conjugated systems and established principles of organic spectroscopy.

Table 1: Predicted UV-Vis Spectroscopic Data

Parameter	Predicted Value	Solvent
$\lambda_{\max} (\pi \rightarrow \pi^*)$	250 - 280 nm	Hexane or Ethanol

Note: The extended conjugation in 2,4,6-**decatriene** is expected to result in a maximum absorption wavelength ( $\lambda_{\text{max}}$ ) in the ultraviolet region. The exact value can be influenced by the solvent used.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range ( $\text{cm}^{-1}$ )	Intensity
=C-H Stretch (vinyl)	3100 - 3000	Medium
C-H Stretch (alkyl)	2960 - 2850	Strong
C=C Stretch (conjugated)	1650 - 1600	Medium to Weak
=C-H Bend (out-of-plane)	1000 - 650	Strong

Note: The IR spectrum of an alkene is characterized by absorption bands corresponding to the vibrations of its different bonds. For 2,4,6-**decatriene**, key absorptions would include those from the vinyl and alkyl C-H stretches, the conjugated C=C stretches, and the out-of-plane C-H bending vibrations.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 3: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Proton Environment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
$\text{CH}_3$ (C1)	0.9 - 1.0	Triplet
$\text{CH}_2$ (C8)	1.3 - 1.5	Sextet
$\text{CH}_2$ (C9)	2.0 - 2.3	Quartet
$\text{CH}_3$ (C10)	0.9 - 1.0	Triplet
Olefinic Protons (C2-C7)	5.5 - 6.5	Complex Multiplets

Note: The proton NMR spectrum is expected to show signals in the upfield region for the aliphatic protons and in the downfield region for the olefinic protons due to the deshielding effect of the double bonds.

Table 4: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Carbon Environment	Predicted Chemical Shift ( $\delta$ , ppm)
$\text{CH}_3$ (C1)	10 - 15
$\text{CH}_2$ (C8)	20 - 30
$\text{CH}_2$ (C9)	30 - 40
$\text{CH}_3$ (C10)	10 - 15
Olefinic Carbons (C2-C7)	120 - 140

Note: In the  $^{13}\text{C}$  NMR spectrum, the  $\text{sp}^3$  hybridized carbons of the alkyl groups will appear at lower chemical shifts, while the  $\text{sp}^2$  hybridized carbons of the conjugated system will be found further downfield.[\[9\]](#)

Table 5: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Comments
$[\text{M}]^+$	136	Molecular Ion Peak
Fragments	Various	Resulting from the cleavage of C-C bonds

Note: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of 2,4,6-**decatriene**. The fragmentation pattern will be indicative of the hydrocarbon structure.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of 2,4,6-**decatriene**.

### Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) of the conjugated  $\pi$ -electron system.

Methodology:

- Sample Preparation: Prepare a dilute solution of 2,4,6-**decatriene** in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
- Sample Measurement: Fill a matched quartz cuvette with the prepared sample solution.
- Data Acquisition: Scan the sample from approximately 200 nm to 400 nm.
- Data Analysis: Identify the wavelength at which the maximum absorbance occurs ( $\lambda_{\text{max}}$ ).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Methodology:

- Sample Preparation:
  - Neat Liquid: If 2,4,6-**decatriene** is a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.
  - Solution: Alternatively, dissolve the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride,  $\text{CCl}_4$ , or chloroform,  $\text{CHCl}_3$ ).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Background Scan: Perform a background scan with the empty salt plates or the solvent-filled cell to subtract any atmospheric or solvent-related absorptions.
- Sample Scan: Acquire the IR spectrum of the prepared sample.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[\[13\]](#)[\[14\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of 2,4,6-**decatriene** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , deuterated chloroform) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the proton NMR spectrum using a standard pulse sequence.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
- Data Analysis: Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.[\[15\]](#)

## Mass Spectrometry (MS)

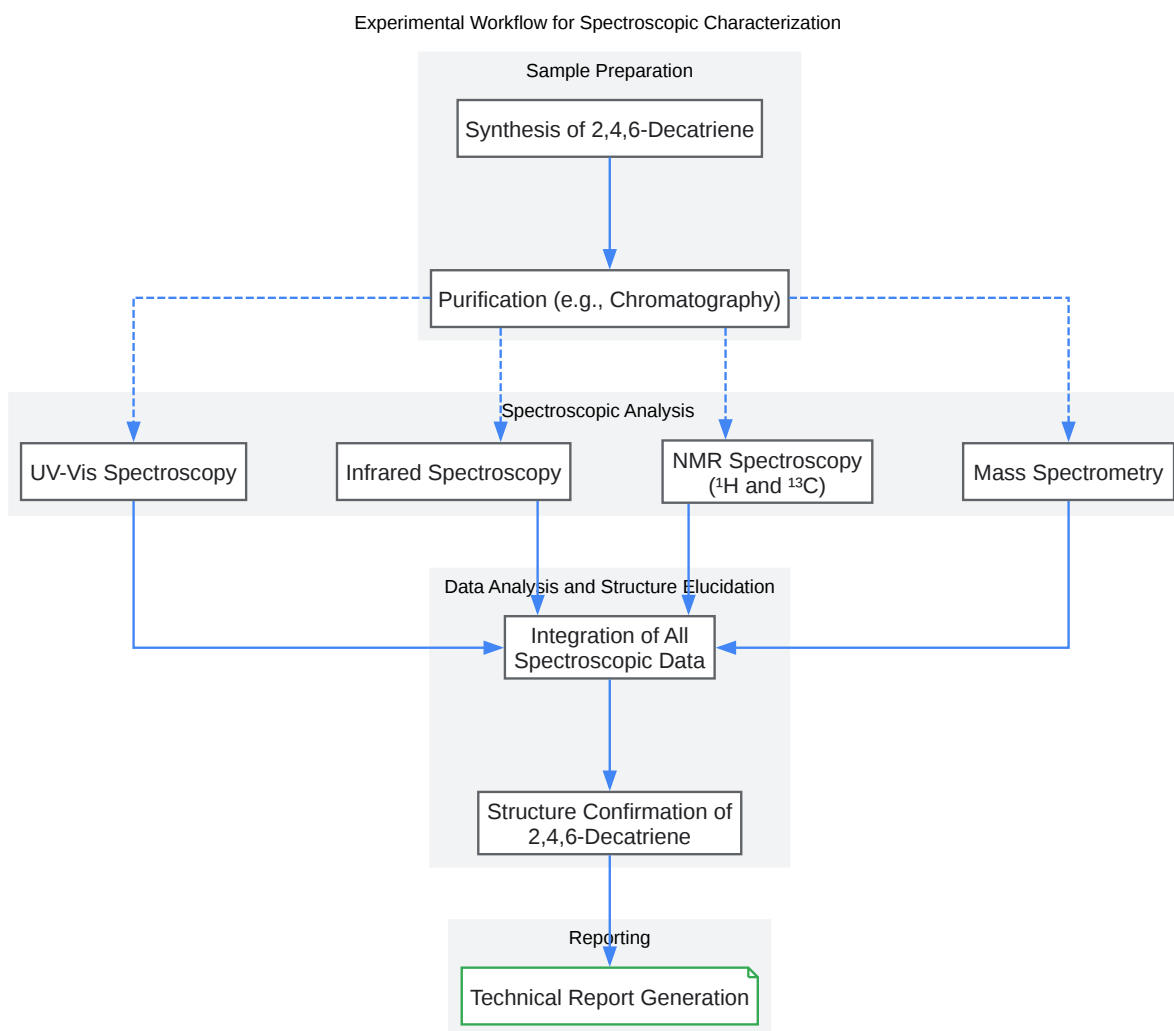
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like 2,4,6-**decatriene**.[\[16\]](#)
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged ions.[\[12\]](#)
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .
- Data Analysis: Identify the molecular ion peak ( $[M]^+$ ) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[\[11\]](#)

## Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like 2,4,6-**decatriene**.



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Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of 2,4,6-**decatriene**.

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